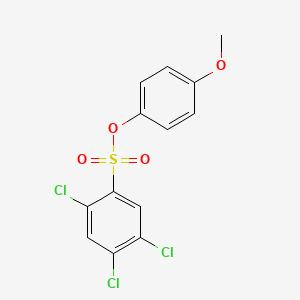![molecular formula C27H24O5 B5193348 methyl {[3-(4-biphenylyl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5193348.png)
methyl {[3-(4-biphenylyl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[3-(4-biphenylyl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MBOCA and is a derivative of coumarin, which is a natural compound found in many plants. MBOCA is a synthetic compound that has been synthesized using various methods, and it has been found to have several advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of MBOCA is not fully understood, but it is believed to interact with various cellular components, including proteins and nucleic acids. This interaction can result in changes in cellular function and can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
MBOCA has been found to have several biochemical and physiological effects, including its ability to induce DNA damage and inhibit cell proliferation. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals, which can lead to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MBOCA has several advantages for lab experiments, including its high sensitivity and selectivity for the detection of metal ions. Additionally, this compound can be easily synthesized using various methods, making it a useful tool for various applications. However, MBOCA has some limitations, including its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for research on MBOCA, including its potential applications in the development of new drugs and therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health. Finally, the development of new synthetic methods for the synthesis of MBOCA and its derivatives could lead to the discovery of new compounds with unique properties and applications.
Méthodes De Synthèse
MBOCA can be synthesized using various methods, including the reaction of coumarin with different reagents. One of the most commonly used methods for the synthesis of MBOCA involves the reaction of coumarin with 4-biphenylcarboxylic acid and acetic anhydride in the presence of a catalyst. This reaction results in the formation of MBOCA, which can be purified using various methods.
Applications De Recherche Scientifique
MBOCA has several potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions. This compound has been found to have high sensitivity and selectivity for the detection of metal ions, making it a useful tool for various applications. Additionally, MBOCA has been used as a building block for the synthesis of various compounds, including coumarin-based fluorescent dyes.
Propriétés
IUPAC Name |
methyl 2-[6-ethyl-2-methyl-4-oxo-3-(4-phenylphenyl)chromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-4-18-14-22-24(15-23(18)31-16-25(28)30-3)32-17(2)26(27(22)29)21-12-10-20(11-13-21)19-8-6-5-7-9-19/h5-15H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWRLSPFHPYPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC)OC(=C(C2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B5193284.png)
![11-methyl-4-[2-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5193287.png)
![3-(3-fluorophenyl)-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5193294.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B5193299.png)
![N-[4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5193311.png)
![N-(4-{[(3,4-difluorophenyl)amino]methyl}phenyl)acetamide](/img/structure/B5193312.png)

![{4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5193330.png)

![2-benzyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B5193334.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5193339.png)
![sodium 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5193349.png)